molecular formula C16H16N4O2 B10944019 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10944019
M. Wt: 296.32 g/mol
InChI Key: ZLWZTKDDZOJFPT-UHFFFAOYSA-N
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Description

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a heterocyclic compound that features both pyrazole and isoxazole moieties. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-11-13(10-20(2)18-11)9-17-16(21)14-8-15(22-19-14)12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,21)

InChI Key

ZLWZTKDDZOJFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the isoxazole ring. This intermediate is then coupled with a phenyl-substituted carboxylic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrazole and isoxazole rings allow it to bind to active sites, inhibiting the function of enzymes involved in disease pathways. This interaction can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its dual heterocyclic structure, which provides a versatile platform for interaction with various biological targets. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for drug development and other applications .

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